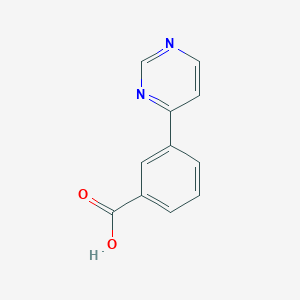

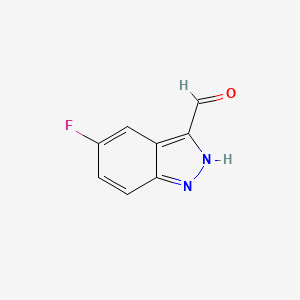

5-Fluoro-1H-indazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1H-indazole-3-carbaldehyde is a compound that is structurally related to various indazole derivatives. Indazoles are heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss 5-Fluoro-1H-indazole-3-carbaldehyde, they offer insights into similar compounds that can help infer the properties and reactivity of the title compound.

Synthesis Analysis

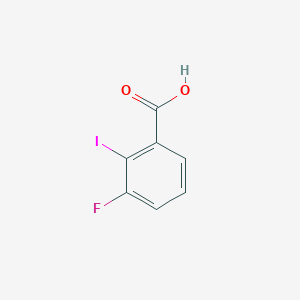

The synthesis of indazole derivatives can be achieved through various methods. One practical approach for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. This method effectively avoids competitive Wolf-Kishner reduction, which can lead to the formation of fluorotoluenes instead of the desired indazole products . Although this paper does not specifically mention 5-Fluoro-1H-indazole-3-carbaldehyde, the general methodology could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). For instance, the related compound 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using these methods, and the results were in agreement with experimental infrared bands . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For example, 5-fluoroalkylated 1H-1,2,3-triazoles were synthesized through a regiospecific 1,3-dipolar cycloaddition reaction, demonstrating the reactivity of fluorinated azoles in cycloaddition reactions . This suggests that 5-Fluoro-1H-indazole-3-carbaldehyde may also undergo similar reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. The presence of a fluorine atom can affect the molecule's stability, charge distribution, and potential for interactions. For example, the fluorine atom and the carbonyl group in the related compound were found to be crucial for binding, indicating that these functional groups may play a significant role in the biological activity of the compound . The electrostatic potential map of such molecules can reveal regions prone to electrophilic or nucleophilic attack, which is essential for predicting reactivity patterns.

Aplicaciones Científicas De Investigación

Indazole Derivatives in Medicinal Chemistry Indazole derivatives have drawn significant attention in medicinal chemistry due to their wide range of medicinal applications . They are used as kinase inhibitors and have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis of Indazoles The synthesis of 1H- and 2H-indazoles has been a focus of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . These synthetic approaches are key to producing a variety of polyfunctionalized 3-substituted indazoles .

Multicomponent Reactions 1H-Indole-3-carbaldehyde and its derivatives, which are similar to 5-Fluoro-1H-indazole-3-carbaldehyde, have been used in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Safety And Hazards

Direcciones Futuras

Indazole derivatives are increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs, and more indazole-based drugs are currently under development . Therefore, the future directions of 5-Fluoro-1H-indazole-3-carbaldehyde could be in the development of new bioactive compounds.

Propiedades

IUPAC Name |

5-fluoro-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNWTAOWXACOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622092 |

Source

|

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazole-3-carbaldehyde | |

CAS RN |

485841-48-3 |

Source

|

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)